molecular formula C13H16O B12522786 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane CAS No. 664374-44-1

2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane

Cat. No.: B12522786
CAS No.: 664374-44-1
M. Wt: 188.26 g/mol
InChI Key: WNXCKEOEHPNTPY-UHFFFAOYSA-N
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Description

2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane is an organic compound with a unique spirocyclic structure. This compound is characterized by a spiro[2.2]pentane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a phenylethyl group and a methyl group attached to the spirocyclic system adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane can be achieved through several synthetic routes. One common method involves the reaction of a suitable phenylethyl precursor with a spirocyclic ketone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenylethyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The phenylethyl group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]butane
  • 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]hexane

Uniqueness

The uniqueness of 2-Methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane lies in its spirocyclic structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

664374-44-1

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

2-methyl-2-(2-phenylethyl)-1-oxaspiro[2.2]pentane

InChI

InChI=1S/C13H16O/c1-12(13(14-12)9-10-13)8-7-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3

InChI Key

WNXCKEOEHPNTPY-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(O1)CC2)CCC3=CC=CC=C3

Origin of Product

United States

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